1-(3,4-dichlorophenyl)-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)anilino]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DICHLOROPHENYL)-2-[(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)(PHENYL)AMINO]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DICHLOROPHENYL)-2-[(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)(PHENYL)AMINO]ETHAN-1-ONE typically involves the following steps:
Formation of the Thiazine Ring: The thiazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Final Coupling: The final coupling of the thiazine derivative with the ethanone moiety can be carried out using standard coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DICHLOROPHENYL)-2-[(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)(PHENYL)AMINO]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-2-[(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)(PHENYL)AMINO]ETHAN-1-ONE would depend on its specific biological target. Generally, thiazine derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-2-(phenylamino)ethanone: Lacks the thiazine ring but shares the dichlorophenyl and phenylamino groups.
2-(3,4-Dichlorophenyl)-4H-1,3-thiazine: Contains the thiazine ring but differs in the substitution pattern.
Uniqueness
1-(3,4-DICHLOROPHENYL)-2-[(5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)(PHENYL)AMINO]ETHAN-1-ONE is unique due to the presence of both the thiazine ring and the dichlorophenyl group, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C18H16Cl2N2OS |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)anilino]ethanone |
InChI |
InChI=1S/C18H16Cl2N2OS/c19-15-8-7-13(11-16(15)20)17(23)12-22(14-5-2-1-3-6-14)18-21-9-4-10-24-18/h1-3,5-8,11H,4,9-10,12H2 |
InChI Key |
FEWQLZAGDNWKQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(SC1)N(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.